Rspacer cep

Description

Significance of Non-Nucleotidic Linkers in Nucleic Acid Engineering

In the field of nucleic acid engineering, the ability to synthesize and modify oligonucleotides with high precision has paved the way for groundbreaking applications in therapeutics, diagnostics, and nanotechnology. While natural nucleotides are the fundamental building blocks of DNA and RNA, the strategic insertion of non-nucleotidic linkers has become a crucial tool for tailoring the properties of these biopolymers. nih.gov These synthetic linkers are molecules designed to be incorporated into the oligonucleotide backbone, offering functionalities that are not achievable with standard base-sugar-phosphate structures. umich.edu

The introduction of non-natural modifications can confer enhanced resistance to degradation in biological environments, improve cellular uptake, and refine hybridization properties. nih.gov Non-nucleotidic linkers are frequently employed to replace natural nucleotide loops in hairpin structures, which can be critical for optimizing the stability and function of short double-helical RNAs. nih.govoup.com They also serve to introduce flexibility into complex nucleic acid architectures like aptamers or DNAzymes, allowing these molecules to adopt optimal conformations for binding or catalytic activity.

Furthermore, these spacers play a vital role in reducing steric hindrance. When attaching functional moieties such as fluorescent dyes, quenchers, or biotin (B1667282) tags to an oligonucleotide, a spacer arm can create distance between the label and the nucleic acid sequence, preventing interference with hybridization or enzymatic processes. Similarly, spacers can mitigate spatial interference between an oligonucleotide and the solid support it is synthesized on, thereby improving hybridization efficiency. The versatility of non-nucleotidic linkers also extends to the construction of highly stable, self-folded DNA nano-scaffolds, such as G-quadruplexes, pushing the boundaries of what can be built with nucleic acids. nih.gov

Properties

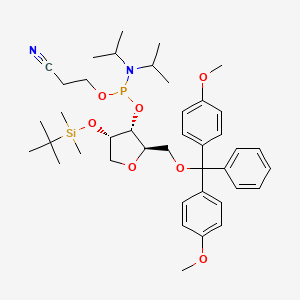

IUPAC Name |

3-[[(2R,3R,4S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59N2O7PSi/c1-30(2)43(31(3)4)51(48-27-15-26-42)49-39-37(46-28-38(39)50-52(10,11)40(5,6)7)29-47-41(32-16-13-12-14-17-32,33-18-22-35(44-8)23-19-33)34-20-24-36(45-9)25-21-34/h12-14,16-25,30-31,37-39H,15,27-29H2,1-11H3/t37-,38+,39-,51?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLPBMMJULLWTE-ZEGDCKMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](CO[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59N2O7PSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Incorporating Rspacer Cep into Oligonucleotides

Solid-Phase Oligonucleotide Synthesis Protocols Utilizing "Rspacer cep" Building Blocks

The introduction of "this compound" into an oligonucleotide sequence is achieved through automated solid-phase phosphoramidite (B1245037) chemistry. This method involves the sequential addition of nucleotide or modifier phosphoramidites to a growing chain attached to a solid support. The synthesis cycle for incorporating "this compound" follows the standard four steps: detritylation, coupling, capping, and oxidation.

The Synthesis Cycle:

Detritylation: The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support. This is typically accomplished using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a dichloromethane (B109758) solvent, which exposes a free 5'-hydroxyl group for the subsequent reaction. sigmaaldrich.com

Coupling: The "this compound" phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a catalyst such as 5-(ethylthio)-1H-tetrazole (ETT). sigmaaldrich.com The activated "this compound" is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. To ensure high coupling efficiency, an extended coupling time is often recommended for modified phosphoramidites like "this compound". For similar abasic site phosphoramidites, coupling times can range from 6 to 15 minutes. cambio.co.uknih.govacs.org

Capping: Any unreacted 5'-hydroxyl groups that failed to couple with the "this compound" phosphoramidite are acetylated in a capping step. This is crucial to prevent the formation of deletion mutations (shortmers) in the final oligonucleotide product. sigmaaldrich.com

Oxidation: The newly formed phosphite (B83602) triester linkage between the "this compound" and the oligonucleotide chain is unstable. It is therefore oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution. sigmaaldrich.com

Following the final coupling step, the oligonucleotide is cleaved from the solid support and undergoes deprotection to remove the protecting groups from the phosphate backbone and the nucleobases. For "this compound", which is also known as rSpacer TBDMS CE Phosphoramidite, a specific deprotection step is required to remove the tert-butyldimethylsilyl (TBDMS) group. cambio.co.uk This is often achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or with aqueous acetic acid. cambio.co.ukresearchgate.net

| Parameter | Description | Typical Conditions |

| Support | Solid phase material | Controlled Pore Glass (CPG), Polystyrene |

| Synthesis Direction | Chain elongation | 3' to 5' |

| Monomer | Building block | "this compound" phosphoramidite |

| Activator | Catalyst for coupling | 5-(ethylthio)-1H-tetrazole (ETT) |

| Coupling Time | Duration of coupling reaction | 6-15 minutes |

| Oxidizing Agent | Stabilizes phosphate linkage | Iodine solution |

| Deprotection (Silyl) | Removal of TBDMS group | Aqueous acetic acid or TBAF |

Strategies for Controlled Integration and Multi-Addition of "this compound" Analogues in Oligonucleotide Chains

The precise placement and number of "this compound" units within an oligonucleotide are critical for its intended function. Controlled integration allows for the creation of oligonucleotides with single or multiple abasic site mimics at specific locations.

Single Integration:

For studies involving a single abasic site, "this compound" is introduced at the desired position during the corresponding cycle of solid-phase synthesis. The position of the spacer can be internal, at the 5'-end, or at the 3'-end of the oligonucleotide. idtdna.comidtdna.com The surrounding sequence is synthesized using standard nucleoside phosphoramidites. The ability to precisely insert a single stable abasic site mimic is valuable for research into DNA damage and repair mechanisms. idtdna.com

Multiple Additions:

Multiple "this compound" units can be incorporated consecutively to create a longer spacer arm within the oligonucleotide. biosyn.comgenelink.com This is achieved by repeating the coupling step with the "this compound" phosphoramidite for the desired number of additions. Such strategies are employed to introduce significant separation between two functional domains of an oligonucleotide or between the oligonucleotide and a conjugated molecule, such as a fluorophore, to minimize steric hindrance or quenching effects. biosyn.comchemie-brunschwig.ch

The efficiency of multiple additions depends on maintaining a high coupling yield at each step. The use of optimized protocols and high-purity phosphoramidites is essential for the successful synthesis of oligonucleotides with multiple "this compound" insertions.

| Strategy | Description | Application Example |

| Internal Integration | A single "this compound" is placed within the oligonucleotide sequence. | Mimicking an abasic site for DNA repair studies. idtdna.com |

| 5'-Terminal Integration | "this compound" is added as the final monomer in the synthesis. | Spacing a 5'-label from the oligonucleotide sequence. |

| 3'-Terminal Integration | "this compound" is attached to the solid support prior to synthesis. | Blocking extension by DNA polymerases. idtdna.com |

| Multiple Internal Additions | Several "this compound" units are coupled consecutively. | Creating a long, flexible linker between two DNA segments. |

Impact of Rspacer Cep on Oligonucleotide Structure and Biorecognition

Influence on Oligonucleotide Conformational Flexibility and Spatial Arrangement

By acting as a flexible hinge, "Rspacer cep" can alter the spatial arrangement of different domains of an oligonucleotide. This can be critical for applications requiring precise positioning of functional groups or for creating specific structural motifs, such as hairpin loops. biosearchtech.com The increased conformational freedom can allow the terminal base pairs of a duplex to achieve a more optimal conformation for stacking and hybridization. nih.gov In essence, spacer phosphoramidites provide a mechanism to rationally engineer the conformational landscape of an oligonucleotide. thermofisher.com

Table 1: Impact of "this compound" on Oligonucleotide Conformation

| Parameter | Effect of "this compound" Incorporation | Rationale |

| Backbone Rigidity | Decreased | Introduction of a flexible, acyclic C3 linker disrupts the continuous sugar-phosphate backbone. |

| Structural Adaptability | Increased | The spacer acts as a hinge, allowing the oligonucleotide to adopt conformations not accessible to unmodified strands. |

| Spatial Arrangement | Altered | Enables controlled distancing between different parts of the oligonucleotide or attached functional moieties. biosearchtech.com |

| Aptamer Folding | Potentially Enhanced | Increased flexibility can facilitate the formation of complex secondary and tertiary structures required for target binding. thermofisher.com |

Modulation of Hybridization Kinetics and Thermodynamic Stability of Nucleic Acids

The presence of a non-nucleotidic spacer like that introduced by "this compound" can significantly modulate the hybridization properties of an oligonucleotide. By creating a flexible gap, the spacer can reduce spatial interactions, which can in turn increase the efficiency of hybridization, particularly for oligonucleotides bound to solid supports. In the context of antisense oligonucleotides, the strategic placement of a C3 spacer can prevent the formation of undesirable secondary structures within the therapeutic strand. This ensures that the binding sequence remains accessible for hybridization to its target mRNA.

Table 2: Effects of "this compound" on Nucleic Acid Hybridization

| Aspect | Influence of "this compound" | Mechanism |

| Hybridization Kinetics | Modulated | Altered conformational flexibility can impact the rate of association and dissociation between complementary strands. nih.govresearchgate.net |

| Thermodynamic Stability (Tm) | Context-Dependent | While the spacer itself is non-stabilizing, it can improve the stability of the overall structure by enabling optimal hybridization of flanking regions. |

| Secondary Structure Formation | Inhibited | The spacer can break up sequences prone to self-hybridization, keeping the strand accessible for its intended target. |

| Accessibility for Hybridization | Increased | By preventing self-folding, the spacer ensures the binding domain of the oligonucleotide is available. |

Steric Effects and Protection from Enzymatic Degradation by "this compound" Moieties

One of the most significant applications of "this compound" is the mitigation of steric hindrance. thermofisher.com When bulky functional groups, such as fluorescent dyes or biotin (B1667282), are attached to an oligonucleotide, they can sterically interfere with the hybridization process or with the interaction of the oligonucleotide with proteins. By inserting a C3 spacer between the oligonucleotide sequence and the bulky moiety, a physical gap is created that reduces this interference. biosearchtech.com This ensures that both the nucleic acid and the attached functional group can perform their respective roles without impeding one another.

Furthermore, "this compound" can confer protection against enzymatic degradation. Nucleases, which are enzymes that cleave the phosphodiester bonds of nucleic acids, often require a specific substrate structure for recognition and activity. The incorporation of a non-nucleotidic spacer, particularly at the 3'-end of an oligonucleotide, can block the action of 3'-exonucleases. biosearchtech.combiosyn.com The C3 spacer is not recognized as a natural substrate by many DNA polymerases and nucleases, thus its presence renders the oligonucleotide resistant to extension or degradation by these enzymes. biosearchtech.com This protective feature is highly valuable in various molecular biology applications and for enhancing the in vivo stability of therapeutic oligonucleotides.

Table 3: Steric and Protective Functions of "this compound"

| Function | Description | Application Example |

| Steric Hindrance Reduction | Creates distance between the oligonucleotide and a bulky functional group (e.g., a dye), preventing interference. biosearchtech.comthermofisher.com | Fluorescently labeled probes for FISH or qPCR, where the dye should not impede hybridization. |

| Protection from 3'-Exonucleases | When placed at the 3'-terminus, the non-nucleotidic spacer acts as a blocker, preventing enzymatic cleavage. biosearchtech.combiosyn.com | Increasing the stability of primers or probes in nuclease-containing biological samples. |

| Polymerase Activity Blocking | The 3'-spacer modification prevents the oligonucleotide from being extended by DNA polymerases. biosyn.com | Use as a blocker oligonucleotide in certain PCR applications. |

Advanced Applications of Rspacer Cep Modified Oligonucleotides in Research Platforms

Engineering of Nucleic Acid-Based Hydrogel Systems

Nucleic acid-based hydrogels are three-dimensional networks composed of DNA or RNA that can hold large amounts of water. technologynetworks.com Their biocompatibility and tunable properties make them promising materials for applications such as tissue engineering and controlled drug release. technologynetworks.com The incorporation of "Rspacer cep" analogues like dSpacer and C3-Spacer phosphoramidites into these hydrogels allows for precise control over their physical and chemical characteristics.

Furthermore, the introduction of abasic sites using dSpacer can create specific recognition sites for enzymes, allowing for the enzymatic degradation of the hydrogel in a highly controlled fashion. This is particularly useful for applications in tissue engineering, where the gradual degradation of the hydrogel scaffold is required to allow for new tissue growth. The ability to engineer these properties at the molecular level has significantly expanded the potential of nucleic acid-based hydrogels in advanced research applications. researchgate.net

| Application Area | Spacer Type | Function | Reference |

| Tissue Engineering | C3-Spacer-CEP, dSpacer-CEP | Modulates hydrogel flexibility and allows for controlled enzymatic degradation. | |

| Targeted Drug Delivery | C3-Spacer-CEP | Enables the creation of stimuli-responsive hydrogels for controlled release. researchgate.net | researchgate.net |

Development of High-Throughput Screening Methodologies for Molecular Interactions

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of thousands to millions of compounds for their biological activity. alitheagenomics.com Oligonucleotides modified with spacers such as dSpacer and C3-Spacer play a crucial role in the development of advanced HTS platforms, particularly those designed to study molecular interactions.

In these platforms, functionalized oligonucleotide arrays are often employed. The incorporation of spacers like C3-Spacer is critical for immobilizing oligonucleotides onto solid surfaces, such as microarrays. The spacer creates a physical gap between the oligonucleotide probe and the surface, which minimizes steric hindrance and ensures that the probe is accessible for interaction with target molecules in solution. This enhanced accessibility leads to more reliable and sensitive detection of binding events.

Moreover, the use of dSpacer to introduce stable abasic sites can be leveraged in various screening assays. For example, these modified oligonucleotides can be used as substrates in screens for DNA repair enzymes or for small molecules that bind to abasic sites. glenresearch.com The defined and stable nature of the dSpacer-induced abasic site provides a consistent molecular target for high-throughput analysis. idtdna.com The development of such specialized screening platforms, facilitated by these modified oligonucleotides, significantly improves the efficiency of identifying and characterizing novel molecular interactions.

| HTS Application | Spacer Utilized | Key Advantage | Reference |

| DNA/RNA-based screening platforms | C3-Spacer-CEP | Provides a flexible and controlled environment for studying molecular interactions. | |

| Functionalized oligonucleotide arrays | dSpacer-CEP | Enables high-throughput screening of ligand binding and molecular interactions. | |

| Screening for DNA repair enzyme inhibitors | dSpacer-CEP | Creates stable abasic sites as specific targets for enzymes. glenresearch.com | glenresearch.com |

Design and Optimization of Biosensing Architectures Utilizing "this compound"

The development of highly sensitive and specific biosensors is crucial for diagnostics, environmental monitoring, and various research applications. mdpi.com Oligonucleotides modified with "this compound" and its analogues are integral to the design and optimization of advanced biosensing architectures. These spacers contribute to the precise and controlled immobilization of biomolecules and can enhance the signal transduction of the biosensor. mdpi.com

The introduction of an abasic site with dSpacer can also be a key design element in certain biosensors. For example, some biosensors are designed to detect the activity of specific enzymes, such as apurinic/apyrimidinic (AP) endonucleases, which recognize and cleave at abasic sites. mdpi.com In such a design, a dSpacer-modified oligonucleotide can act as a specific substrate. Cleavage of the oligonucleotide upon enzyme recognition can trigger a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.com This strategy allows for the development of highly specific assays for enzyme activity.

| Biosensor Component | Spacer Type | Role in Biosensor Architecture | Reference |

| Immobilized Oligonucleotide Probes | C3-Spacer | Prevents steric hindrance and improves accessibility for target binding. | |

| Enzyme Activity Sensors | dSpacer | Acts as a stable, synthetic abasic site for specific enzyme recognition and signal generation. mdpi.com | mdpi.com |

| Molecular Beacons and Probes | PC Spacer | Used in the design of probes for detecting specific nucleic acid sequences. |

Enhancement of Antisense Oligonucleotide (ASO) Efficacy and Specificity through Spacer Incorporation

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific mRNA targets and modulate gene expression. nih.gov The therapeutic potential of ASOs is often enhanced through chemical modifications that improve their stability, cellular uptake, and target specificity. The incorporation of spacers like C3-Spacer and dSpacer represents a strategic approach to optimizing ASO performance. researchgate.net

The inclusion of a flexible C3-spacer within an ASO sequence can prevent the formation of undesirable secondary structures. This ensures that the therapeutic sequence remains accessible for binding to its intended mRNA target, thereby increasing its functional efficacy. Furthermore, spacers can be used to attach functional moieties, such as delivery ligands or fluorescent tags, to the ASO without interfering with its hybridization to the target.

The introduction of an abasic dSpacer at pivotal sites within a small interfering RNA (siRNA), a related class of gene-silencing oligonucleotides, has been shown to mitigate off-target effects. researchgate.net While maintaining on-target activity, the abasic site can disrupt the recognition of unintended mRNA sequences, thereby enhancing the specificity of the gene-silencing effect. researchgate.net This precise control over the interaction profile of therapeutic oligonucleotides is a key area of research, with spacer modifications playing a vital role in the development of safer and more effective ASO-based therapies.

| ASO/siRNA Application | Spacer Utilized | Effect of Incorporation | Reference |

| Prevention of secondary structures | C3-Spacer-CEP | Ensures the therapeutic sequence remains accessible and functional. | |

| Mitigation of off-target effects | dSpacer, C3 Spacer | Eliminates miRNA-like off-target repression while maintaining on-target activity. researchgate.net | researchgate.net |

| Attachment of functional groups | C3-Spacer | Allows for the addition of moieties like fluorescent tags without hindering binding. |

Analytical and Characterization Techniques for Rspacer Cep Functionalized Nucleic Acids

Spectroscopic and Chromatographic Approaches for Purity and Identity Confirmation of Modified Oligonucleotides

The primary methods for confirming the purity and identity of oligonucleotides functionalized with moieties like "Rspacer cep" are high-performance liquid chromatography (HPLC) and mass spectrometry (MS), often used in tandem. nih.govnih.gov Ultraviolet-visible (UV-Vis) spectroscopy is also critical for quantification. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the definitive technique for confirming the identity of a modified oligonucleotide. umich.edu It measures the mass-to-charge ratio (m/z) of the molecule, from which the molecular weight can be accurately determined. umich.edu This measured mass is compared against the theoretical (expected) mass calculated from the oligonucleotide's sequence and the known mass of the "this compound" modification. A match between the experimental and theoretical mass confirms the successful incorporation of the spacer. High-resolution mass spectrometry can also identify and characterize low-level impurities that may not be resolved by HPLC alone. nih.gov

UV-Vis Spectroscopy: The concentration of an oligonucleotide solution is typically determined by measuring its absorbance of ultraviolet light at a wavelength of 260 nm (A260). oup.com While the nucleobases are the primary chromophores, the "this compound" modification itself does not absorb significantly at this wavelength. Therefore, the extinction coefficient used for concentration calculations is based on the nucleobase composition of the sequence.

A typical workflow involves initial analysis of the crude, deprotected oligonucleotide by LC-MS to confirm the presence of the desired product. researchgate.net Following purification by preparative HPLC, fractions are collected and analyzed again by LC-MS to confirm both high purity and correct mass before being quantified by UV-Vis spectroscopy.

Interactive Data Table: Illustrative HPLC and ESI-MS Data for a Modified Oligonucleotide

The following table presents hypothetical but representative data for a standard 18-mer DNA oligonucleotide and the same sequence containing a single internal "this compound" modification.

| Sample | Sequence (5'-3') | Modification | Theoretical Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |

| Unmodified Control | GCT AGC TAG CTA GCT AGC | None | 5547.7 | 5547.9 | >95 |

| This compound Modified | GCT AGC T(Rspacer)G CTA GCT AGC | This compound | 5747.9 | 5748.1 | >95 |

Biophysical Methods for Assessing Structural and Functional Changes Induced by "this compound" Moieties

Incorporating a non-nucleosidic spacer like "this compound" can significantly impact the structural and thermodynamic properties of a nucleic acid duplex. Biophysical techniques are employed to quantify these effects.

UV Thermal Denaturation (Melting Temperature Analysis): The thermal stability of a DNA or RNA duplex is commonly assessed by measuring its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. bu.edu.eg This process is monitored by recording the change in UV absorbance at 260 nm as the temperature is slowly increased. bu.edu.eg The introduction of a non-nucleosidic spacer, which disrupts the continuous base-stacking interactions within the helix, typically leads to a decrease in thermal stability. researchgate.net The magnitude of this destabilization (ΔTm) provides a quantitative measure of the spacer's impact on duplex thermodynamics. For example, studies on abasic site mimics, which are structurally related to simple spacers, consistently show a significant destabilizing effect on DNA duplexes. researchgate.netnih.gov

Interactive Data Table: Representative Biophysical Data for an "this compound"-Modified Duplex

This table provides illustrative data on how an internal "this compound" might affect the biophysical properties of a 15-mer DNA duplex.

| Duplex | Modification | Melting Temperature (Tm) in °C | ΔTm (°C vs. Unmodified) | CD Spectrum (20°C) | Structural Interpretation |

| Unmodified Duplex | None | 58.5 | N/A | Classic B-form signature | Canonical B-DNA helix |

| Rspacer-Modified Duplex | Internal this compound | 51.0 | -7.5 | B-form with reduced peak intensity | B-DNA helix with localized destabilization |

Q & A

Basic Research Questions

Q. What is the functional role of rSpacer in enhancing prime editing precision, and how does it differ from conventional pegRNA designs?

- Methodological Answer : The rSpacer is a single-nucleotide spacer positioned immediately downstream of the reverse transcription (RT) template in modified pegRNA (termed "spaceRNA"). Its primary role is to act as a barrier to prevent reverse transcriptase from extending beyond the intended RT template, thereby eliminating unintended pegRNA scaffold insertions . Unlike traditional pegRNA designs (e.g., springRNA), which lack this spacer, spaceRNA reduces scaffold-derived artifacts by 3.5-fold in loci like PCSK9 and HBEGF . To validate this, researchers should compare editing outcomes between spaceRNA and control pegRNAs using targeted sequencing to quantify scaffold insertions and on-target efficiency.

Q. How should researchers design experiments to evaluate rSpacer-mediated editing efficiency across different cell types?

- Methodological Answer : Experimental design should include:

- Cell Line Selection : Test rSpacer in diverse cell lines (e.g., HEK293T, K562, HeLa) to assess universality. Evidence shows improved precision in HEK293T and K562 cells .

- Controls : Use springRNA (non-spacer pegRNA) and nuclease-free controls to isolate rSpacer-specific effects.

- Metrics : Quantify on-target editing efficiency via next-generation sequencing (NGS) and off-target events using tools like GUIDE-seq or Digenome-seq. Include specificity scores for non-target loci .

- Reproducibility : Replicate experiments across ≥3 biological replicates and report statistical significance (e.g., Mann-Whitney U test for non-parametric data) .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro and in vivo editing outcomes when using rSpacer-modified pegRNAs?

- Methodological Answer : Contradictions often arise due to differences in DNA repair mechanisms or cellular contexts. To address this:

- Mechanistic Analysis : Perform in vitro assays (e.g., cell-free systems) to isolate biochemical factors (e.g., DNA-PK/Polθ inhibition) that modulate rSpacer efficacy .

- In Vivo Validation : Use animal models (e.g., zebrafish or mice) to test rSpacer under physiological conditions. Monitor long-term stability of edits via longitudinal sequencing.

- Data Harmonization : Apply multivariate regression to identify confounding variables (e.g., cell cycle phase, delivery method) that explain outcome disparities .

Q. How can researchers optimize rSpacer length and composition to balance editing efficiency and specificity?

- Methodological Answer : Systematic optimization involves:

- Spacer Length Screening : Test spacers ranging from 1–5 nucleotides. Evidence suggests single-nucleotide spacers (rSpacer) suffice to block reverse transcription without impeding RT template usage .

- Chemical Modifications : Incorporate chemically modified nucleotides (e.g., 2′-O-methyl) into the spacer to enhance nuclease resistance.

- High-Throughput Testing : Use pooled pegRNA libraries with varying spacer designs and assess outcomes via CRISPResso2 or similar analysis pipelines .

Q. What computational tools are recommended for predicting rSpacer efficacy and off-target effects in silico?

- Methodological Answer : Leverage tools such as:

- PrimeDesign (Broad Institute): Customizes pegRNA designs, including spacer placement, based on target sequence context.

- CRISPOR : Predicts off-target sites for pegRNA scaffolds and RT templates.

- DeepPE : A machine learning model trained on prime editing data to forecast editing outcomes for spacer-modified pegRNAs .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting specificity scores when evaluating rSpacer performance across multiple genomic loci?

- Methodological Answer : Contradictions may arise due to locus-specific chromatin accessibility or repair pathway activity. To mitigate:

- Normalization : Calculate specificity scores as the ratio of on-target to off-target editing events, adjusted for sequencing depth .

- Meta-Analysis : Aggregate data from ≥10 loci using random-effects models to account for heterogeneity. Report 95% confidence intervals for specificity improvements .

- Functional Validation : For discordant loci (e.g., high efficiency but low specificity), perform functional assays (e.g., RNA-seq) to confirm phenotypic outcomes.

Experimental Best Practices

Q. What quality control measures are critical when synthesizing rSpacer-modified pegRNAs?

- Methodological Answer : Ensure:

- Purity : Validate pegRNA purity via HPLC or capillary electrophoresis (≥90% purity).

- Sequence Fidelity : Confirm spacer and RT template sequences via Sanger sequencing.

- Stability Testing : Incubate pegRNAs in serum-containing media and measure degradation kinetics via qPCR .

Integration with Existing Methods

Q. How can rSpacer be combined with DNA repair modulators to enhance editing outcomes?

- Methodological Answer : Co-deliver rSpacer pegRNAs with:

- DNA-PK Inhibitors (e.g., NU7441): Suppress NHEJ, favoring HDR-mediated integration of edits.

- Polθ Inhibitors : Block microhomology-mediated repair, reducing mosaicism.

- Dosing Optimization : Titrate inhibitor concentrations to minimize cytotoxicity while maximizing editing precision (e.g., IC50-based dosing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.